3-(3-Methylphenyl)propionic acid

Description

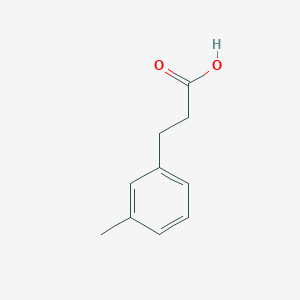

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXVTHDQAOAENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190956 | |

| Record name | 3-(3-Methylphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3751-48-2 | |

| Record name | 3-(3-Methylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003751482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Methylphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Methylphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-Methylphenyl)propionic acid chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 3-(3-Methylphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-m-tolylpropanoic acid, is a carboxylic acid that serves as a valuable intermediate in the synthesis of various organic compounds.[1] Its structural features, comprising a substituted aromatic ring and a propionic acid moiety, make it a key building block in the development of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its chemical properties, structure, and its role as a precursor in the synthesis of targeted therapeutic agents.

Chemical Structure

The molecular structure of this compound consists of a benzene ring substituted with a methyl group at the meta-position and a propionic acid group.

Molecular Formula: C₁₀H₁₂O₂[1]

SMILES: CC1=CC(=CC=C1)CCC(=O)O[2]

InChI Key: VWXVTHDQAOAENP-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 164.20 g/mol | [2] |

| Melting Point | 39-44 °C | [1][2][3] |

| Boiling Point | 290 °C | [1][4] |

| Density | 1.097 g/cm³ | [1][4] |

| pKa | 4.677 (at 25 °C) | [1][4] |

| Solubility | Soluble in Acetone, DMSO, Methanol | [1][4] |

| Flash Point | >230 °F (>110 °C) | [1][4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), the methyl protons (a singlet), and the two methylene groups of the propionic acid chain (triplets). The acidic proton of the carboxyl group would appear as a broad singlet.

-

¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons (including the substituted carbons), the methyl carbon, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹), and bands corresponding to C-H stretches and C=C stretches of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ).

Synthesis and Experimental Protocols

This compound can be synthesized through the oxidation of 3-(3-methylphenyl)propionaldehyde. A general experimental protocol is provided below.

Oxidation of 3-(3-Methylphenyl)propionaldehyde to 3-(3-Methylphenyl)propanoic Acid

Materials:

-

3-(3-Methylphenyl)propionaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-(3-methylphenyl)propionaldehyde in a suitable solvent.

-

Prepare a solution of potassium permanganate in water.

-

Cool the aldehyde solution in an ice bath and slowly add the potassium permanganate solution dropwise with vigorous stirring.

-

After the addition is complete, continue stirring the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

-

Acidify the mixture with hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Below is a diagram illustrating the general workflow for this synthesis.

Role in Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly as a precursor to selective inhibitors of chemokine and peptide receptors.[5] These receptors are involved in various physiological and pathological processes, making them attractive targets for drug development.

CCR1-Selective Inhibitors

C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a role in inflammatory responses by mediating the migration of immune cells.[6][7] Inhibitors of CCR1 are being investigated for the treatment of inflammatory and autoimmune diseases.[5] The general signaling pathway initiated by CCR1 activation is depicted below.

VIPR1 Antagonists

Vasoactive intestinal peptide receptor 1 (VIPR1) is another G protein-coupled receptor that, when activated by vasoactive intestinal peptide (VIP), leads to a variety of physiological effects, including smooth muscle relaxation and immune modulation.[1][8] Antagonists of VIPR1 have potential therapeutic applications in conditions such as asthma and COPD.[5] A simplified representation of the VIPR1 signaling cascade is shown below.

Conclusion

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an essential precursor for the development of targeted therapeutics. This guide provides foundational knowledge for researchers and professionals working with this important chemical intermediate.

References

- 1. What are VIPR1 antagonists and how do they work? [synapse.patsnap.com]

- 2. CCR1 - Wikipedia [en.wikipedia.org]

- 3. VIPR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. What are CCR1 agonists and how do they work? [synapse.patsnap.com]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. What are VIPR1 agonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis of 3-(3-Methylphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methylphenyl)propionic acid, also known as 3-(m-tolyl)propionic acid, is a valuable building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols, comparative quantitative data, and visual representations of the reaction schemes to aid researchers in their synthetic endeavors. The described routes include the oxidation of 3-(3-methylphenyl)propionaldehyde, the malonic ester synthesis, and the hydrogenation of 3-(3-methylphenyl)cinnamic acid.

Introduction

This compound is a carboxylic acid derivative of toluene with a three-carbon side chain. Its structural motif is found in various compounds of medicinal and materials science interest. The selection of an appropriate synthetic route is crucial for efficient and scalable production. This guide details three robust and commonly employed methods for its preparation, providing the necessary information for laboratory-scale synthesis and potential scale-up.

Synthesis Pathway 1: Oxidation of 3-(3-Methylphenyl)propionaldehyde

This pathway involves a two-step process: the synthesis of 3-(3-methylphenyl)propionaldehyde from 3-(3-methylphenyl)propan-1-ol, followed by its oxidation to the desired carboxylic acid.

Step 1: Synthesis of 3-(3-Methylphenyl)propionaldehyde

The selective oxidation of the primary alcohol, 3-(3-methylphenyl)propan-1-ol, to the corresponding aldehyde can be efficiently achieved using pyridinium chlorochromate (PCC).

Experimental Protocol:

-

Reaction Setup: A dry, two-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagents: To the flask, add pyridinium chlorochromate (1.5 equivalents) and a layer of Celite® or silica gel of equal weight. Add anhydrous dichloromethane to create a slurry.

-

Addition: Prepare a solution of 3-(3-methylphenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel. Add the alcohol solution dropwise to the stirred PCC slurry at room temperature over 15-20 minutes.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel or Celite® to remove chromium residues. Wash the filter cake with additional diethyl ether. Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]

| Parameter | Value |

| Starting Material | 3-(3-methylphenyl)propan-1-ol |

| Reagent | Pyridinium chlorochromate (PCC) |

| Typical Yield | 80-90% |

| Purity | >97% |

Step 2: Oxidation of 3-(3-Methylphenyl)propionaldehyde to this compound

Several methods are available for the oxidation of the aldehyde to the carboxylic acid. A comparison of three common methods is presented below.

| Oxidation Method | Reagents | Typical Yield (%) | Typical Reaction Time (h) | Purity (%) | Key Advantages | Key Disadvantages |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 85-95 | 1-3 | >95 | High yield, fast reaction | Use of carcinogenic Cr(VI), strongly acidic |

| Permanganate Oxidation | KMnO₄, NaOH, H₂O | 75-85 | 2-6 | >90 | Inexpensive, strong oxidant | Potential for over-oxidation, MnO₂ waste |

| Air Oxidation | Air (O₂), Catalyst (optional) | 80-90 | Variable | >90 | "Green" and cost-effective | May require a catalyst and specific conditions |

Experimental Protocols:

Method 1: Jones Oxidation

-

Reaction Setup: Dissolve 3-(3-methylphenyl)propionaldehyde (1.0 eq) in acetone in a round-bottom flask with a magnetic stirrer and a dropping funnel, and cool in an ice bath.

-

Reagent Addition: Add Jones reagent (chromium trioxide in sulfuric acid) dropwise to the aldehyde solution.

-

Reaction: Stir the mixture at 0°C to room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with isopropyl alcohol. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution. Acidify the aqueous layer to pH ~2 with 2M HCl and extract with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

Method 2: Permanganate Oxidation

-

Reaction Setup: Prepare a solution of sodium hydroxide (2-3 eq) in water in a round-bottom flask and add 3-(3-methylphenyl)propionaldehyde (1.0 eq). Cool the mixture in an ice bath.

-

Reagent Addition: Slowly add a solution of potassium permanganate (1.5-2.0 eq) in water dropwise with vigorous stirring.

-

Reaction: Allow the reaction to proceed until completion.

-

Work-up: Filter the mixture to remove manganese dioxide. Cool the filtrate and acidify to pH ~1-2 with concentrated hydrochloric acid. Extract the solution with an organic solvent. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.[2]

Method 3: Air Oxidation

-

Reaction Setup: Place 3-(3-methylphenyl)propionaldehyde in a reaction vessel with a reflux condenser, a gas inlet tube, and a magnetic stirrer. An optional catalyst (e.g., cobalt or manganese salt) can be added.

-

Reaction: Heat the mixture while bubbling air or oxygen through it.

-

Work-up: After completion, cool the mixture. Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution. Separate the aqueous layer, acidify to pH ~2 with 2M HCl, and extract with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[2]

Synthesis Pathway 2: Malonic Ester Synthesis

This classic method involves the alkylation of diethyl malonate with 3-methylbenzyl halide, followed by hydrolysis and decarboxylation.

Experimental Protocol:

-

Step 1: Alkylation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

-

Reagent Addition: Add diethyl malonate (1.0 equivalent) to the sodium ethoxide solution. Then, add 3-methylbenzyl chloride (1.0 equivalent) dropwise.

-

Reaction: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

-

Step 2: Hydrolysis and Decarboxylation

-

Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the esters.

-

Acidification and Decarboxylation: After cooling, acidify the mixture with a strong acid (e.g., HCl). Heat the acidified solution to induce decarboxylation, which will result in the formation of this compound.

-

Work-up and Purification: Cool the mixture and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or distillation.[3]

-

| Parameter | Value |

| Starting Materials | Diethyl malonate, 3-methylbenzyl chloride |

| Key Intermediates | Diethyl (3-methylbenzyl)malonate |

| Typical Overall Yield | Moderate to good |

digraph "Malonic_Ester_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#34A853", penwidth=2];

"Diethyl malonate" -> "Diethyl (3-methylbenzyl)malonate" [label="1. NaOEt, EtOH\n2. 3-Methylbenzyl chloride"]; "Diethyl (3-methylbenzyl)malonate" -> "this compound" [label="1. NaOH, H2O, Δ\n2. H3O+, Δ"]; }

Synthesis Pathway 3: Hydrogenation of 3-(3-Methylphenyl)cinnamic Acid

This route involves the preparation of 3-(3-methylphenyl)cinnamic acid followed by its catalytic hydrogenation.

Step 1: Synthesis of 3-(3-Methylphenyl)cinnamic Acid via Perkin Reaction

The Perkin reaction is a condensation reaction between an aromatic aldehyde, an acid anhydride, and the sodium salt of the acid to form an α,β-unsaturated carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methylbenzaldehyde (1.0 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1.0 equivalent).

-

Reaction: Heat the mixture in an oil bath at 160-180°C for 3-5 hours.

-

Work-up: Allow the mixture to cool slightly and pour it into cold water while stirring to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from an ethanol/water mixture.[4]

| Parameter | Value |

| Starting Materials | 3-Methylbenzaldehyde, Acetic anhydride, Sodium acetate |

| Typical Yield | Good |

Step 2: Catalytic Hydrogenation of 3-(3-Methylphenyl)cinnamic Acid

The double bond of the cinnamic acid derivative is selectively reduced using catalytic hydrogenation.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-(3-methylphenyl)cinnamic acid in a suitable solvent such as ethanol.

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

-

Hydrogenation: Place the vessel in a hydrogenation apparatus, purge with nitrogen, and then introduce hydrogen gas (typically at a pressure of 1-5 atm).

-

Reaction: Stir the mixture at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by TLC or GC.

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization.[5]

| Parameter | Value |

| Starting Material | 3-(3-Methylphenyl)cinnamic acid |

| Catalyst | Palladium on carbon (Pd/C) |

| Typical Yield | High (>95%) |

| Selectivity | High for C=C bond reduction |

digraph "Hydrogenation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#EA4335", penwidth=2];

"3-Methylbenzaldehyde" -> "3-(3-Methylphenyl)cinnamic acid" [label="Acetic anhydride,\nSodium acetate, Δ"]; "3-(3-Methylphenyl)cinnamic acid" -> "this compound" [label="H2, Pd/C, Ethanol"]; }

Conclusion

This guide has outlined three effective and well-established synthetic routes to this compound. The choice of pathway will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The oxidation of 3-(3-methylphenyl)propionaldehyde offers multiple oxidant choices with good to excellent yields. The malonic ester synthesis is a classic and reliable method for carbon chain extension. Finally, the hydrogenation of 3-(3-methylphenyl)cinnamic acid provides a high-yielding and clean conversion. The detailed protocols and comparative data presented herein should serve as a valuable resource for chemists in the successful synthesis of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters to synthesize methylsulfonyl-derived phenylalanine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 4. benchchem.com [benchchem.com]

- 5. nacatsoc.org [nacatsoc.org]

A Technical Guide to the Physical Characteristics of 3-m-Tolylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 3-m-Tolylpropanoic acid, with a particular focus on its melting point. The information is presented in a structured format to facilitate its use in research and development settings.

Core Physical Properties

3-m-Tolylpropanoic acid, also known as 3-(3-Methylphenyl)propanoic acid, is a solid organic compound. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H12O2 | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | White crystalline powder or fused solid, Off-White to Pale Yellow Solid | [1] |

| Melting Point | 37.5-46.5 °C, 39-42 °C (lit.), 42-44 °C | [1][2][3] |

Melting Point Determination: Experimental Protocol

The melting point of a solid organic compound is a critical physical property for identification and purity assessment. The following is a detailed methodology for its determination using the capillary tube method.

Apparatus:

-

Melting point apparatus or Thiele tube setup

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the 3-m-Tolylpropanoic acid sample is finely ground into a powder using a mortar and pestle.[4]

-

Capillary Tube Packing: The open end of a glass capillary tube is dipped into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-3 mm.[4][5]

-

Apparatus Setup:

-

Melting Point Apparatus: The packed capillary tube is inserted into the sample holder of the melting point apparatus, and the thermometer is placed in its designated port.[6]

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the oil of the Thiele tube.[5]

-

-

Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower heating rate of approximately 1-2 °C per minute near the melting range to ensure accuracy.[4][6]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4][7]

-

Purity Assessment: A sharp melting point range of 0.5-1.0°C is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting point range.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the melting point of an organic solid.

Caption: Workflow for Melting Point Determination.

References

- 1. 3-(3-Methylphenyl)propionic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound CAS#: 3751-48-2 [m.chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. m.youtube.com [m.youtube.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. byjus.com [byjus.com]

An In-depth Technical Guide to the Solubility of Acetobromo-α-D-glucose (CAS 3751-48-2) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, also known as Acetobromo-α-D-glucose (CAS 3751-48-2). This compound is a key intermediate in the synthesis of β-glucosides and other glycosylated molecules, making its solubility characteristics in various organic solvents a critical parameter for reaction design, purification, and formulation in numerous research and development applications.[1][2][3][4]

Quantitative Solubility Data

Precise quantitative solubility data for Acetobromo-α-D-glucose is crucial for designing controlled chemical reactions and purification processes. The following table summarizes the available quantitative solubility information in selected organic solvents.

| Solvent | CAS Number | Molecular Formula | Solubility | Temperature (°C) | Citation |

| Chloroform | 67-66-3 | CHCl₃ | 10 mg/mL | Not Specified | |

| Absolute Ethanol | 64-17-5 | C₂H₅OH | 1 g / 20 mL (50 mg/mL) | Not Specified | |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 50 mg/mL | Not Specified | [5] |

| Chloroform | 67-66-3 | CHCl₃ | 5 mg/mL | Not Specified | [6] |

| Mixture of Chloroform and Methanol | N/A | N/A | 10 mg/mL | Not Specified | [7] |

Note: In cases of conflicting data, both values are presented. Variations may arise from differences in experimental conditions and purity of the compound.

Qualitative Solubility Data

Qualitative solubility provides a general understanding of the compound's behavior in various solvents, which is useful for initial solvent screening. Acetobromo-α-D-glucose is generally soluble in a range of polar aprotic and protic organic solvents.

| Solvent | CAS Number | Molecular Formula | Solubility | Citation |

| Acetone | 67-64-1 | C₃H₆O | Soluble | [1][8][9] |

| Benzene | 71-43-2 | C₆H₆ | Freely Soluble | [8] |

| Chloroform | 67-66-3 | CHCl₃ | Soluble | [1][8][9][10] |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Soluble | [1][9] |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | Freely Soluble | [8] |

| Ethanol | 64-17-5 | C₂H₅OH | Soluble | [1][9] |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Freely Soluble | [8] |

| Methanol | 67-56-1 | CH₃OH | More soluble than in ethanol | [8] |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Soluble | [1][9] |

| Petroleum Ether | 8032-32-4 | N/A | Slightly Soluble | [8] |

| Water | 7732-18-5 | H₂O | Decomposes/Reacts | [8][9][11] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like Acetobromo-α-D-glucose. This protocol is based on standard laboratory practices for solubility assessment.[12][13][14]

Objective: To determine the qualitative and quantitative solubility of a solid organic compound in a specific organic solvent at a given temperature.

Materials:

-

Acetobromo-α-D-glucose (or the solid compound of interest)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution (Isothermal Saturation Method):

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate (using a vortex mixer or magnetic stirrer) for a sufficient period to allow the solution to reach equilibrium. A typical duration is 24-48 hours, but this should be determined empirically.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both the solute and the solvents being used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of a solid organic compound.

Disclaimer: The information provided in this document is for research and informational purposes only. It is essential to consult original research articles and safety data sheets before conducting any experiments.

References

- 1. Acetobromo-alpha-D-glucose, 97%, stab. with 2% calcium carbonate 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide | 572-09-8 [chemicalbook.com]

- 3. Acetobromo-a- D -glucose = 95 TLC 572-09-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. A-α-D-葡萄糖醛酸甲基酯 ≥93% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Acetobromo-α-D-galactose =93 TLC 3068-32-4 [sigmaaldrich.cn]

- 7. chemsynlab.com [chemsynlab.com]

- 8. chembk.com [chembk.com]

- 9. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. echemi.com [echemi.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. scribd.com [scribd.com]

The Pivotal Role of 3-(3-Methylphenyl)propionic Acid in the Development of Novel Therapeutics: A Technical Overview

For Immediate Release

[City, State] – [Date] – 3-(3-Methylphenyl)propionic acid, a seemingly unassuming organic compound, is emerging as a critical building block in the synthesis of a new generation of therapeutic agents. This technical guide provides an in-depth analysis of its potential therapeutic applications, not as a direct pharmacological agent, but as a key intermediate in the development of selective C-C chemokine receptor type 1 (CCR1) inhibitors and vasoactive intestinal peptide receptor 1 (VIPR1) antagonists. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the strategic use of chemical intermediates in modern medicinal chemistry.

Introduction: The Unseen Potential of a Versatile Intermediate

This compound (CAS 3751-48-2), also known as 3-m-tolylpropanoic acid, is a carboxylic acid derivative of toluene.[1] While possessing no inherent therapeutic activity itself, its structural features make it an ideal starting material for the synthesis of more complex molecules with high biological activity.[2] Its utility lies in providing a foundational phenylpropionic acid scaffold that can be elaborated through various chemical transformations to produce potent and selective ligands for important drug targets. The primary therapeutic areas where this intermediate is making a significant impact are in the development of treatments for inflammatory and autoimmune diseases, as well as certain respiratory conditions and cancers.[2]

Indirect Therapeutic Applications: A Gateway to High-Value Targets

The therapeutic potential of this compound is realized through its incorporation into molecules that target specific biological pathways involved in disease. Two such targets of significant interest are CCR1 and VIPR1.

CCR1-Selective Inhibitors for Inflammatory and Autoimmune Diseases

The C-C chemokine receptor type 1 (CCR1) is a key mediator of inflammatory responses. It is primarily expressed on the surface of various immune cells, including monocytes, macrophages, and T-cells. The binding of chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 triggers a signaling cascade that leads to the recruitment of these cells to sites of inflammation. Dysregulation of this process is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

Selective inhibitors of CCR1 are therefore highly sought after as potential therapeutic agents to dampen excessive inflammation. This compound serves as a crucial starting material in the synthesis of piperidine-based antagonists that selectively target the CCR1 receptor.[1][3] The propionic acid moiety provides a key structural element for building the pharmacophore required for potent and selective inhibition of CCR1.

Signaling Pathway of CCR1 in Inflammation

VIPR1 Receptor Antagonists for Respiratory Diseases and Cancer

The Vasoactive Intestinal Peptide Receptor 1 (VIPR1), also known as VPAC1, is a G protein-coupled receptor that is widely distributed throughout the body, including in the lungs, intestines, and various immune cells. Its endogenous ligand, vasoactive intestinal peptide (VIP), plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, vasodilation, and modulation of the immune system.

In the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), VIPR1 signaling is involved in bronchodilation and anti-inflammatory responses. However, in certain cancers, overexpression of VIPR1 has been linked to tumor growth and proliferation. Therefore, small molecule antagonists of VIPR1 are being investigated as potential therapeutics for both respiratory disorders and oncology.[2] this compound is utilized as a key starting material for the synthesis of these small molecule VIPR1 antagonists.[1][3]

Signaling Pathway of VIPR1 Activation

References

The Strategic Role of 3-(3-Methylphenyl)propionic Acid in Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methylphenyl)propionic acid, a readily available arylacetic acid derivative, has emerged as a critical precursor in the synthesis of a variety of pharmaceutical agents. Its structural motif is integral to the development of potent and selective antagonists for key G-protein coupled receptors (GPCRs), including the C-C chemokine receptor type 1 (CCR1) and the vasoactive intestinal peptide receptor 1 (VIPR1). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound in the development of targeted therapeutics for inflammatory diseases, autoimmune disorders, and certain cancers. Detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways are presented to facilitate further research and development in this area.

Introduction

This compound, also known as 3-m-tolylpropionic acid, is a carboxylic acid featuring a phenyl ring substituted with a methyl group at the meta position.[1] This seemingly simple molecule provides a versatile scaffold for medicinal chemists to design and synthesize complex molecular architectures with high affinity and selectivity for specific biological targets. Its utility is particularly pronounced in the synthesis of antagonists for CCR1 and VIPR1, receptors implicated in a range of pathological conditions.

CCR1 is a chemokine receptor that plays a pivotal role in the recruitment of immune cells to sites of inflammation, making it an attractive target for the treatment of autoimmune diseases and inflammatory conditions.[2][3][4] VIPR1, a receptor for the vasoactive intestinal peptide, is involved in various physiological processes, and its modulation has shown potential in the treatment of respiratory diseases and certain types of cancer. The incorporation of the 3-methylphenylpropionyl moiety into small molecule ligands has been shown to be a successful strategy for achieving potent antagonism at these receptors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective utilization in multi-step organic synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 3751-48-2 | [1] |

| Appearance | White solid | [1] |

| Melting Point | 39-42 °C | [1] |

| Boiling Point | 290 °C | [1] |

| Solubility | Soluble in acetone, DMSO, methanol. | [1] |

Synthesis of Pharmaceutical Intermediates from this compound

The primary application of this compound in pharmaceutical synthesis is its use as a building block for creating more complex molecules. This typically involves the activation of its carboxylic acid group to form an amide or ester linkage with another molecular fragment.

General Workflow for Pharmaceutical Synthesis

The general workflow for the synthesis of pharmaceutical candidates from this compound involves a series of well-established organic transformations. A key step is the coupling of the acid with a suitable amine or alcohol, often a heterocyclic core, which is a common feature in many small molecule drugs.

Synthesis of a CCR1 Antagonist Intermediate

While specific proprietary syntheses are not publicly available, a plausible route to a piperidine-based CCR1 antagonist intermediate can be constructed based on known chemical reactions. This involves the formation of an amide bond between this compound and a substituted piperidine core.

Experimental Protocol: Amide Coupling via Acyl Chloride

-

Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 3-(3-methylphenyl)propanoyl chloride.

-

Amide Bond Formation: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a solution of the desired substituted piperidine amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in DCM at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic phase is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide intermediate.

| Reaction Step | Reactants | Reagents | Typical Yield (%) |

| Acyl Chloride Formation | This compound | Oxalyl chloride, DMF (cat.) | >95 (crude) |

| Amide Coupling | 3-(3-Methylphenyl)propanoyl chloride, Substituted Piperidine | Triethylamine | 70-90 |

Synthesis of a VIPR1 Antagonist Intermediate

The synthesis of small molecule VIPR1 antagonists often involves the coupling of a carboxylic acid with an amine-containing scaffold. A general procedure using a peptide coupling reagent is described below.

Experimental Protocol: Amide Coupling using T3P

-

Reaction Setup: To a solution of this compound (1.5 eq) and the desired primary or secondary amine (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), add triethylamine (3.0 eq).

-

Coupling Reaction: Cool the mixture to 0 °C and add a 50% solution of propane phosphonic acid anhydride (T3P) in EtOAc (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by reverse-phase preparative high-performance liquid chromatography (HPLC) to yield the pure amide product.

| Reaction Step | Reactants | Reagents | Typical Yield (%) |

| Amide Coupling | This compound, Amine Scaffold | T3P, Triethylamine | 60-85 |

Signaling Pathways

CCR1 Signaling Pathway

CCR1 is a G-protein coupled receptor that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), activates intracellular signaling cascades leading to cellular responses such as chemotaxis, inflammation, and cell adhesion. Antagonists of CCR1 block these downstream effects.

VIPR1 Signaling Pathway

VIPR1 is a class B GPCR that is activated by the vasoactive intestinal peptide (VIP). This activation typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn modulates various cellular functions. VIPR1 antagonists prevent this signaling cascade.[5]

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis, particularly for the development of antagonists targeting the CCR1 and VIPR1 receptors. Its straightforward incorporation into more complex molecules via robust and well-understood chemical transformations makes it an attractive starting material for drug discovery programs. The continued exploration of derivatives of this compound is likely to yield novel therapeutic agents for a range of diseases with unmet medical needs. This guide provides a foundational understanding for researchers to build upon in their quest for new and improved medicines.

References

- 1. Identification and optimization of small molecule antagonists of vasoactive intestinal peptide receptor-1 (VIPR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. CCR1 - Wikipedia [en.wikipedia.org]

- 4. genecards.org [genecards.org]

- 5. What are VIPR1 antagonists and how do they work? [synapse.patsnap.com]

InChI Key and SMILES string for 3-(3-Methylphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

3-(3-Methylphenyl)propanoic acid is a carboxylic acid derivative that serves as a valuable building block in medicinal chemistry. Its chemical identifiers and key physicochemical properties are summarized below.

| Identifier | Value |

| IUPAC Name | 3-(3-methylphenyl)propanoic acid[1] |

| SMILES String | CC1=CC(=CC=C1)CCC(=O)O[1] |

| InChI Key | VWXVTHDQAOAENP-UHFFFAOYSA-N[1] |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 3751-48-2 |

Physicochemical Data:

| Property | Value |

| Melting Point | 39-42 °C |

| Boiling Point | 290 °C |

| Flash Point | >110 °C |

| Density | 1.097 g/cm³ |

| pKa | 4.68 |

Biological Relevance and Applications

Current research highlights the significance of 3-(3-methylphenyl)propanoic acid primarily as a key intermediate in the synthesis of advanced pharmaceutical agents.[2] While direct quantitative biological data for this compound is not extensively available in public literature, its structural motif is integral to the development of potent and selective antagonists for crucial drug targets.

Notably, it is a precursor for the synthesis of:

-

CCR1-selective inhibitors: C-C chemokine receptor type 1 (CCR1) is implicated in a variety of inflammatory and autoimmune diseases. Antagonists of this receptor are of significant interest for therapeutic intervention.

-

VIPR1 antagonists: Vasoactive intestinal peptide receptor 1 (VIPR1) is a target for conditions such as respiratory disorders and certain cancers.[2]

The following sections detail the signaling pathways of these two important receptors, providing context for the application of compounds derived from 3-(3-methylphenyl)propanoic acid.

CCR1 Signaling Pathway

CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), initiates a signaling cascade that promotes inflammation and leukocyte migration. The simplified signaling pathway is depicted below.

VIPR1 Signaling Pathway

VIPR1 is a class B GPCR that is activated by the vasoactive intestinal peptide (VIP). Its activation is crucial in various physiological processes, including smooth muscle relaxation and immune regulation. The primary signaling pathway is illustrated below.

Experimental Protocols: Synthesis of 3-(3-Methylphenyl)propanoic Acid

The synthesis of 3-(3-methylphenyl)propanoic acid is commonly achieved through the oxidation of 3-(3-methylphenyl)propionaldehyde. Below are detailed methodologies for three established oxidation methods.

Method 1: Jones Oxidation

Materials:

-

3-(3-Methylphenyl)propionaldehyde

-

Acetone

-

Jones reagent (chromic acid in sulfuric acid)

-

Isopropyl alcohol (for quenching)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

2M Hydrochloric acid

-

Brine

-

Anhydrous sodium or magnesium sulfate

Procedure:

-

Dissolve 3-(3-methylphenyl)propionaldehyde (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.

-

Slowly add Jones reagent (2.0-2.5 eq of CrO₃) dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange/red to green/blue.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the excess oxidant by the careful addition of isopropyl alcohol until the orange color disappears.

-

Remove the acetone under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer and extract the aqueous layer with the same organic solvent twice.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution.

-

Acidify the aqueous bicarbonate washings to a pH of ~2 with 2M HCl.

-

Extract the acidified aqueous layer with the organic solvent three times.

-

Combine the second set of organic extracts, wash with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure to afford the crude 3-(3-methylphenyl)propanoic acid.

-

The crude product can be further purified by recrystallization or column chromatography.

Method 2: Permanganate Oxidation

Materials:

-

3-(3-Methylphenyl)propionaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃) (for quenching)

-

Concentrated and 2M Hydrochloric acid

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium or magnesium sulfate

Procedure:

-

Prepare a solution of sodium hydroxide (2-3 eq) in water in a round-bottom flask and add 3-(3-methylphenyl)propionaldehyde (1.0 eq).

-

Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (1.5-2.0 eq) in water dropwise with vigorous stirring. A brown precipitate of manganese dioxide will form.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Quench the excess permanganate by adding sodium bisulfite or sulfite until the purple color disappears.

-

Filter the mixture to remove the manganese dioxide and wash the solid with water.

-

Cool the filtrate in an ice bath and acidify to a pH of ~1-2 with concentrated hydrochloric acid.

-

Extract the acidified solution with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-(3-methylphenyl)propanoic acid.

-

Purify the product by recrystallization or column chromatography as needed.

Method 3: Air Oxidation

Materials:

-

3-(3-Methylphenyl)propionaldehyde

-

Optional: Catalyst (e.g., cobalt or manganese salts)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

2M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Place 3-(3-methylphenyl)propionaldehyde in a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer. The reaction can be run neat or in a suitable solvent. An optional catalyst can be added at this stage.

-

Heat the reaction mixture to 50-70°C.

-

Introduce a steady stream of air or oxygen into the reaction mixture via the gas inlet tube with vigorous stirring.

-

Monitor the reaction progress over 4-8 hours by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature. If the reaction was performed neat, dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic solution with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

-

Separate the aqueous layer and acidify it to a pH of ~2 with 2M HCl.

-

Extract the acidified aqueous layer with ethyl acetate three times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(3-methylphenyl)propanoic acid.

-

Purify as required.

Comparison of Synthesis Methods

| Oxidation Method | Reagents | Typical Yield (%) | Typical Reaction Time (h) | Purity (%) | Key Advantages | Key Disadvantages |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 85-95 | 1-3 | >95 | High yield, fast reaction | Use of carcinogenic Cr(VI), strongly acidic conditions |

| Permanganate Oxidation | KMnO₄, NaOH, H₂O | 75-85 | 2-6 | >90 | Inexpensive, strong oxidant | Potential for over-oxidation, MnO₂ waste |

| Air Oxidation | Air (O₂), Catalyst (optional) | 80-90 | 4-8 | >90 | Greener, uses atmospheric oxygen | May require a catalyst, potentially longer reaction times |

Conclusion

3-(3-Methylphenyl)propanoic acid is a commercially available and synthetically accessible compound of significant interest to the pharmaceutical and chemical industries. Its primary value lies in its role as a versatile intermediate for the synthesis of complex molecules, particularly antagonists of the CCR1 and VIPR1 receptors. The experimental protocols provided herein offer reliable methods for its preparation, enabling further research and development in the pursuit of novel therapeutics. While direct biological activity for this specific molecule is not well-documented, its utility as a foundational scaffold underscores its importance in drug discovery programs.

References

The Pivotal Role of 3-(3-Methylphenyl)propionic Acid as a Chemical Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenyl)propionic acid, a carboxylic acid derivative with the chemical formula C10H12O2, has emerged as a crucial building block in the synthesis of a diverse array of organic molecules. Its unique structural features make it a valuable intermediate, particularly in the pharmaceutical industry for the development of novel therapeutics. This technical guide provides a comprehensive overview of the role of this compound as a chemical intermediate, with a focus on its application in the synthesis of targeted therapies, detailed experimental methodologies, and the underlying signaling pathways of its derivatives.

Physicochemical Properties and Reactivity

This compound is a white to off-white solid with a molecular weight of 164.20 g/mol . The presence of a carboxylic acid group imparts it with the ability to undergo a variety of chemical transformations, making it a versatile synthon in organic chemistry.

| Property | Value |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 38-42 °C |

| Boiling Point | 298.6 °C at 760 mmHg |

| Flash Point | 148.2 °C |

| Density | 1.097 g/cm³ |

Table 1: Physicochemical Properties of this compound.

The reactivity of this compound is primarily centered around the carboxylic acid functionality. It can readily undergo esterification, amidation, and reduction to the corresponding alcohol. The aromatic ring can also be subjected to electrophilic substitution reactions, although the activating effect of the alkyl group is modest.

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound serves as a critical starting material in the synthesis of several classes of pharmacologically active compounds, most notably antagonists for the C-C chemokine receptor type 1 (CCR1) and the vasoactive intestinal peptide receptor 1 (VIPR1).[1][2]

Synthesis of CCR1 Receptor Antagonists

CCR1 is a G-protein coupled receptor (GPCR) that plays a significant role in inflammatory responses. Its antagonists are being investigated for the treatment of various autoimmune and inflammatory diseases. This compound is a key component in the synthesis of piperidine-based CCR1 antagonists.

The general synthetic approach involves the amidation of this compound with a substituted piperidine derivative. This reaction forms a crucial amide bond that is often essential for the compound's biological activity.

Experimental Protocol: General Amide Coupling for CCR1 Antagonist Synthesis

This protocol describes a general procedure for the amide coupling of this compound with a generic piperidine amine using a carbodiimide coupling agent.

Materials:

-

This compound

-

Substituted piperidine amine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

-

Add the substituted piperidine amine (1.0-1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC or EDC (1.1-1.3 equivalents) in anhydrous DCM or DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

-

Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

| Parameter | Value |

| Typical Yield | 70-95% |

| Reaction Time | 12-24 hours |

| Purity (post-chromatography) | >95% |

Table 2: Typical quantitative data for the amide coupling reaction.

Logical Workflow for CCR1 Antagonist Synthesis

Caption: General workflow for the synthesis of CCR1 antagonists.

Synthesis of VIPR1 Receptor Antagonists

VIPR1 is another GPCR that is a target for various therapeutic areas, including cancer and inflammatory diseases. Small molecule antagonists of VIPR1 have been developed, and this compound can serve as a precursor for the synthesis of these compounds. The synthetic strategies often involve the formation of amide or ester linkages with other heterocyclic scaffolds.

Signaling Pathways of Target Receptors

Understanding the signaling pathways of the receptors targeted by the derivatives of this compound is crucial for drug development professionals.

CCR1 Antagonist Signaling Pathway

CCR1 is a Gαi-coupled receptor. Upon binding of its cognate chemokines (e.g., CCL3, CCL5), it triggers a signaling cascade that leads to cellular responses such as chemotaxis, inflammation, and cell proliferation. A CCR1 antagonist, synthesized from this compound, competitively binds to the receptor, preventing the binding of natural ligands and thereby inhibiting the downstream signaling.

Caption: CCR1 antagonist mechanism of action.

VIPR1 Antagonist Signaling Pathway

VIPR1 is primarily a Gαs-coupled receptor. Its activation by vasoactive intestinal peptide (VIP) leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), leading to various physiological responses. A VIPR1 antagonist will block the binding of VIP, thus preventing the downstream cAMP-mediated signaling.

Caption: VIPR1 antagonist mechanism of action.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry. Its utility in the synthesis of potent and selective antagonists for key GPCRs like CCR1 and VIPR1 highlights its importance in the development of new treatments for inflammatory diseases, autoimmune disorders, and cancer. The straightforward reactivity of its carboxylic acid group allows for the efficient construction of complex molecular architectures. A thorough understanding of its chemistry and the biological pathways of its derivatives is essential for researchers and scientists working at the forefront of drug discovery and development.

References

Metabolic Pathways of Propionic Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the metabolic pathways involving propionic acid (PA) in humans. Propionic acid, a three-carbon short-chain fatty acid (SCFA), is a critical metabolite derived from both endogenous processes and gut microbiota activity. Its role extends from being a key intermediate in cellular metabolism to a signaling molecule implicated in a range of physiological and pathophysiological states. Understanding these pathways is crucial for research into metabolic disorders, gut health, and the development of novel therapeutic agents.

Sources of Propionic Acid in Humans

Propionic acid in the human body originates from two primary sources: the metabolic breakdown of specific biomolecules and microbial fermentation in the colon.

-

Endogenous Production: Propionyl-CoA, the activated form of propionic acid, is a key intermediate in the catabolism of several essential amino acids (valine, isoleucine, methionine, and threonine) and the oxidation of odd-chain fatty acids. This metabolic route ensures the complete breakdown of these molecules for energy production.

-

Gut Microbiota Fermentation: The vast majority of propionic acid is synthesized by the gut microbiota through the anaerobic fermentation of indigestible dietary fibers. Several bacterial pathways contribute to this production, including the succinate, acrylate, and propanediol pathways. Bacteria from genera such as Bacteroides and Propionibacterium are significant producers.

Mitochondrial Catabolism of Propionyl-CoA

Once produced, propionyl-CoA enters the mitochondrial matrix to be converted into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This conversion is a three-step enzymatic pathway.

-

Carboxylation: Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.

-

Epimerization: Methylmalonyl-CoA epimerase facilitates the conversion of D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

-

Isomerization: Methylmalonyl-CoA mutase (MCM), a vitamin B12 (adenosylcobalamin)-dependent enzyme, catalyzes the final rearrangement of L-methylmalonyl-CoA to succinyl-CoA.

Defects in the PCC or MCM enzymes lead to rare but severe inherited metabolic disorders known as propionic acidemia and methylmalonic acidemia, respectively. These conditions result in the toxic accumulation of propionic acid and related metabolites.

Caption: Mitochondrial catabolism of propionyl-CoA to succinyl-CoA.

Quantitative Data on Catabolic Enzymes and Metabolites

The efficiency and regulation of this pathway are dictated by the kinetic properties of its enzymes and the concentrations of its intermediates.

| Parameter | Enzyme | Value | Organism/Tissue | Citation |

| Km (Propionyl-CoA) | Propionyl-CoA Carboxylase (PCC) | 0.29 mM | Human | [1] |

| Km (Bicarbonate) | Propionyl-CoA Carboxylase (PCC) | 3.0 mM | Human | [1] |

| Km (ATP) | Propionyl-CoA Carboxylase (PCC) | ≥ 3.0 mM (Required Concentration) | Human | [1] |

| Concentration (Propionate) | Portal Vein Plasma | 100 - 300 µM | Human | [2] |

| Concentration (Propionate) | Peripheral Blood | ~6 µM | Human | [2] |

Signaling Roles of Propionic Acid

Beyond its role in intermediary metabolism, propionic acid acts as a signaling molecule, primarily through the activation of G-protein coupled receptors (GPCRs), specifically GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[3][4][5] These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipose tissue.

Activation of these receptors by propionate triggers downstream signaling cascades that can:

-

Modulate Immune Responses: Exert anti-inflammatory effects.[3][6]

-

Regulate Metabolism: Influence glucose homeostasis, reduce fatty acid levels in the liver and plasma, and improve insulin sensitivity.[3][4][5]

Caption: Simplified signaling pathway of propionic acid via GPR41/43.

Experimental Protocols for Studying Propionic Acid Metabolism

Investigating the metabolic pathways of propionic acid requires precise and validated experimental methodologies. Below are detailed protocols for key assays.

Measurement of Propionyl-CoA Carboxylase (PCC) Activity

PCC activity can be determined by measuring the conversion of propionyl-CoA to methylmalonyl-CoA. Assays can be radiometric, detecting the incorporation of radiolabeled bicarbonate, or non-radiometric, using chromatography.[1]

This method quantifies PCC activity by measuring the incorporation of 14C from labeled sodium bicarbonate into a non-volatile product (methylmalonyl-CoA).[7][8]

Protocol Outline:

-

Sample Preparation: Prepare cell or tissue homogenates (e.g., from cultured skin fibroblasts or lymphocytes) in a suitable buffer.[8] Protein concentration should be determined for normalization.

-

Reaction Mixture: Prepare a reaction cocktail containing:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

ATP

-

MgCl2

-

GSH (Glutathione)

-

Propionyl-CoA (substrate)

-

[14C]NaHCO3 (radiolabeled substrate)

-

-

Enzyme Reaction:

-

Pre-incubate the sample homogenate with the reaction mixture (excluding propionyl-CoA) to activate the enzyme.

-

Initiate the reaction by adding propionyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid). This also serves to drive off any unreacted [14C]NaHCO3 as 14CO2.[7]

-

Centrifuge to pellet the precipitated protein.

-

Measure the radioactivity of the acid-stable product in the supernatant using a scintillation counter.

-

-

Calculation: Calculate enzyme activity based on the amount of 14C incorporated per unit time per milligram of protein.

Caption: Workflow for the radiometric PCC activity assay.

This non-radiometric method measures the formation of methylmalonyl-CoA from unlabeled propionyl-CoA using High-Performance Liquid Chromatography (HPLC).[1][9]

Protocol Outline:

-

Sample Preparation: Isolate lymphocytes from whole blood and stimulate with phytohemagglutinin (PHA). Prepare cell lysates.[9]

-

Enzyme Reaction: Incubate the cell lysate in a reaction mixture similar to the radiometric assay but using non-labeled NaHCO3.

-

Reaction Termination: Stop the reaction, typically by adding acid and placing on ice.

-

Sample Processing: Centrifuge the sample and filter the supernatant.

-

HPLC Analysis:

-

Inject the processed sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

-

Separate the reaction components using an appropriate mobile phase gradient.

-

Detect and quantify the product, methylmalonyl-CoA, using a UV detector.

-

-

Quantification: Calculate PCC activity by comparing the peak area of the produced methylmalonyl-CoA to a standard curve.

Quantification of Propionic Acid in Plasma by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for quantifying SCFAs like propionic acid in biological fluids.[10]

Protocol Outline:

-

Sample Collection: Collect blood in appropriate tubes (e.g., EDTA or heparin) and process to obtain plasma or serum. Store immediately at -80°C.

-

Internal Standard: Add a deuterated internal standard (e.g., d6-propionic acid) to the plasma sample for accurate quantification.

-

Extraction:

-

Derivatization (Optional but common): To improve volatility and chromatographic properties, SCFAs can be derivatized. A common agent is 1-(tert-butyldimethylsilyl)imidazole.

-

GC-MS Analysis:

-

Inject the organic extract (or derivatized sample) into the GC-MS.

-

Gas Chromatography: Separate the SCFAs on a suitable capillary column (e.g., a polar column).

-

Mass Spectrometry: Detect and quantify the analytes. Use selected ion monitoring (SIM) for high sensitivity, targeting specific mass-to-charge ratio (m/z) fragments for propionic acid and its internal standard.

-

-

Data Analysis: Construct a standard curve using known concentrations of propionic acid. Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metabolic Flux Analysis using Stable Isotope Tracing

Stable isotope tracing is a powerful technique to dynamically track the flow of atoms through metabolic pathways, providing quantitative flux rates. For propionate metabolism, a 13C-labeled tracer like [U-13C]propionate is used.

Protocol Outline:

-

Tracer Administration: Introduce the stable isotope tracer (e.g., [U-13C]propionate) to the system. This can be done in vitro by adding it to cell culture media or in vivo through infusion.

-

Incubation/Labeling: Allow the system to metabolize the tracer for a specific period to achieve isotopic steady state. This can range from hours for cell cultures to specific infusion protocols in animal models or humans.

-

Sample Collection and Quenching:

-

Collect samples (cells, tissues, or biofluids) at desired time points.

-

Rapidly quench all metabolic activity, typically by flash-freezing in liquid nitrogen or using a cold solvent like methanol.

-

-

Metabolite Extraction:

-

Extract polar metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

Separate the extract from precipitated proteins and cell debris by centrifugation.

-

-

Mass Spectrometry Analysis:

-

Analyze the metabolite extract using a high-resolution mass spectrometer (e.g., LC-MS/MS or FT-MS).

-

Measure the mass isotopologue distributions (MIDs) for propionyl-CoA and downstream intermediates like methylmalonyl-CoA and succinyl-CoA. The MIDs reveal the extent of 13C incorporation from the tracer.

-

-

Metabolic Flux Analysis (MFA):

-

Use specialized software to fit the experimental MID data to a computational model of the metabolic network.

-

The model then calculates the relative or absolute flux rates through the reactions in the propionate catabolic pathway.

-

References

- 1. Case Western Reserve University [case.edu]

- 2. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia Eva Richard - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of Impurities in 3-Arylpropionic Acid Drug Substances

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of potential impurities in 3-arylpropionic acid-based active pharmaceutical ingredients (APIs). The described method is stability-indicating, capable of resolving the main component from its degradation products generated under forced degradation conditions, as stipulated by ICH guidelines.[1][2] This methodology is crucial for researchers, scientists, and drug development professionals involved in quality control and stability testing of this class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5]

Introduction

3-Arylpropionic acids, a prominent class of NSAIDs including widely used drugs like Ibuprofen and Naproxen, function by inhibiting cyclooxygenase enzymes.[4][6] Ensuring the purity and stability of these APIs is critical for drug safety and efficacy.[7][8] Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[7] Regulatory bodies like the ICH mandate the development of validated stability-indicating analytical methods to monitor these impurities.[1]

This work details a reversed-phase HPLC (RP-HPLC) method developed to separate a representative 3-arylpropionic acid from its potential impurities, including those formed during forced degradation studies.[1][2] The method demonstrates excellent resolution and sensitivity, making it suitable for routine quality control and stability monitoring.

Experimental

2.1 Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

-

Chromatography Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

3-Arylpropionic Acid Reference Standard

-

Known Impurity Reference Standards (if available)

-

2.2 Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 220 nm |

2.3 Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Solution: Accurately weigh and dissolve 25 mg of the 3-Arylpropionic Acid Reference Standard in methanol to prepare a 100 mL stock solution (250 µg/mL).

-

Sample Solution: Prepare the sample solution at the same concentration as the standard solution using methanol as the diluent.

-

Spiked Sample Solution: Prepare a sample solution and spike it with known impurities or a solution from forced degradation studies to demonstrate specificity.

Results and Discussion

The developed RP-HPLC method successfully separated the 3-arylpropionic acid main peak from its potential impurities. The acidic mobile phase ensures that the carboxylic acid group of the analyte and its impurities are protonated, leading to better retention and peak shape on the C18 column.[9][10] The gradient elution allows for the effective separation of impurities with a range of polarities.

3.1 Forced Degradation Studies